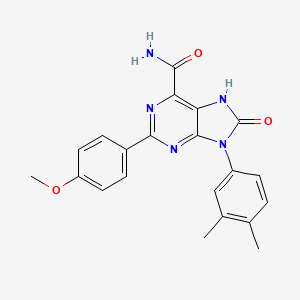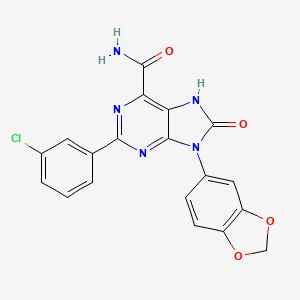![molecular formula C19H15ClN2O2S B6510469 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902942-06-7](/img/structure/B6510469.png)
7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the class of compounds known as chromenopyrimidines. This compound has been studied extensively for its potential applications in medicinal chemistry and biological research.
Aplicaciones Científicas De Investigación
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been studied extensively for its potential applications in medicinal chemistry and biological research. It has been used as a starting material for the synthesis of various biologically active compounds, including antifungal agents and inhibitors of protein tyrosine phosphatases. It has also been used as a starting material for the synthesis of inhibitors of histone deacetylases, which are involved in the regulation of gene expression. In addition, it has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.
Mecanismo De Acción
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been shown to interact with various proteins and enzymes, leading to a variety of biological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. One limitation is that it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to investigate its potential applications in the treatment of diabetes and other diseases. Finally, further research could be conducted to investigate its potential applications in the synthesis of other biologically active compounds.
Métodos De Síntesis
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be synthesized by a variety of methods, including the use of a Grignard reaction, a Suzuki coupling reaction, and a Buchwald-Hartwig reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone in the presence of a base to form the desired product. In the Suzuki coupling reaction, an organoboron compound is reacted with an organohalide to form the desired product. In the Buchwald-Hartwig reaction, an organoboron compound is reacted with an organohalide in the presence of a base to form the desired product.
Propiedades
IUPAC Name |
7-chloro-2-(2-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-16-6-4-3-5-13(16)17-21-18-14(19(25)22-17)10-11-9-12(20)7-8-15(11)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOZYWXDTGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510390.png)
![N-(3-methylbutyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510394.png)
![N-(4-methylcyclohexyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510402.png)
![4-(2-methylpropyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510404.png)
![N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510407.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510421.png)
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510435.png)
![N-cycloheptyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510440.png)
![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)



![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)
